6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, also known as NBD-556, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to targettyrosine kinase EGFR proteins , which play a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
For instance, some compounds in this class have been shown to induce apoptosis in cancer cells .
Biochemical Pathways
The compound may affect various biochemical pathways. In the case of similar compounds, they have been observed to induce apoptosis through the mitochondrial pathway , accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Result of Action
The result of the compound’s action can vary depending on the specific cellular context. Similar compounds have been shown to have antiproliferative activity against several cancer cell lines . They can inhibit colony formation and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is its fluorescent properties, which make it a useful tool for imaging and detection purposes. Its minimal toxicity and selective binding properties also make it a promising candidate for further research. However, the synthesis of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex and time-consuming process, which may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for the study of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. One area of interest is the development of new imaging techniques for the diagnosis and monitoring of Alzheimer's disease. Another potential direction is the use of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one as a therapeutic agent for cancer treatment. Further research is also needed to fully understand the mechanism of action of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and its potential applications in other fields, such as drug discovery and development.
Conclusion:
In conclusion, 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a promising chemical compound with potential applications in various scientific research fields. Its fluorescent properties, minimal toxicity, and selective binding properties make it a useful tool for imaging and detection purposes. Further research is needed to fully understand its mechanism of action and potential applications, but its potential as an anticancer agent and diagnostic tool for Alzheimer's disease make it a promising candidate for future study.
Synthesis Methods
The synthesis of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves a multistep process that starts with the reaction of 4-nitrobenzyl bromide with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid to form 4-nitrobenzyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is then reacted with 5-aminouracil in the presence of a coupling agent to yield 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Scientific Research Applications
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has shown promising results in various scientific research applications. It has been studied as a fluorescent probe for the detection of protein-protein interactions, as well as a potential anticancer agent. 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has also been used in the development of new imaging techniques for the diagnosis of Alzheimer's disease.
properties
IUPAC Name |
6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFPIWOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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